N-Me-N-Bis(PEG4acid)

PROTAC linker design molecular weight spacer length

N-Me-N-Bis(PEG4acid) (CAS 2055014-77-0, MW 527.60) is a branched, homobifunctional polyethylene glycol (PEG) linker featuring a central N-methyl tertiary amine core symmetrically substituted with two PEG₄ chains, each terminating in a propanoic acid moiety. This compound belongs to the PROTAC (PROteolysis TArgeting Chimera) linker class and is primarily employed to conjugate an E3 ubiquitin ligase ligand to a target-protein ligand, enabling targeted protein degradation via the ubiquitin–proteasome system.

Molecular Formula C23H45NO12
Molecular Weight 527.6 g/mol
Cat. No. B8024835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-N-Bis(PEG4acid)
Molecular FormulaC23H45NO12
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C23H45NO12/c1-24(4-8-31-12-16-35-20-18-33-14-10-29-6-2-22(25)26)5-9-32-13-17-36-21-19-34-15-11-30-7-3-23(27)28/h2-21H2,1H3,(H,25,26)(H,27,28)
InChIKeyGVLKSZBFWWZTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Me-N-Bis(PEG4acid) Procurement Guide: Differentiating the Branched Tertiary Amine PEG4 Linker from Linear and Secondary Amine Analogs


N-Me-N-Bis(PEG4acid) (CAS 2055014-77-0, MW 527.60) is a branched, homobifunctional polyethylene glycol (PEG) linker featuring a central N-methyl tertiary amine core symmetrically substituted with two PEG₄ chains, each terminating in a propanoic acid moiety . This compound belongs to the PROTAC (PROteolysis TArgeting Chimera) linker class and is primarily employed to conjugate an E3 ubiquitin ligase ligand to a target-protein ligand, enabling targeted protein degradation via the ubiquitin–proteasome system . Its defining structural feature—the tertiary amine branch point—distinguishes it from linear di-acid PEG linkers such as Bis-PEG4-acid (CAS 31127-85-2, MW 294.30) and from the secondary amine analog NH-bis(PEG4-acid) (CAS 2055041-59-1, MW 513.58), with implications for solubility, ionization state, and conjugate geometry that are quantifiable and procurement-relevant [1].

Why N-Me-N-Bis(PEG4acid) Cannot Be Replaced by Linear Bis-PEG4-acid or Secondary Amine Analogs in PROTAC Linker Selection


Procurement decisions for PROTAC linkers cannot rely on generic PEG-diacid interchangeability. Linear Bis-PEG4-acid (MW 294.30) provides two terminal carboxylic acids but lacks the central tertiary amine branch point that defines N-Me-N-Bis(PEG4acid), resulting in a 1.79-fold lower molecular weight, a substantially different LogP (–1.4 vs. –4.2), and a topological polar surface area (TPSA) of only 112 Ų versus 152 Ų for the N-Me analog [1]. The secondary amine variant NH-bis(PEG4-acid) (MW 513.58) shares the branched architecture but possesses an ionizable N–H proton (pKa ~8–9) that introduces pH-dependent charge heterogeneity absent in the N-methyl tertiary amine, which remains neutral across physiological pH ranges . These differences directly impact aqueous solubility, conjugate hydrophilicity, and the linker's contribution to ternary complex geometry—factors that cannot be compensated for by simply adjusting stoichiometry or coupling conditions, making blind substitution a source of irreproducible degradation data .

Quantitative Differentiation Evidence for N-Me-N-Bis(PEG4acid) Against Closest Comparators


Molecular Weight and PEG Arm Length: N-Me-N-Bis(PEG4acid) vs. Linear Bis-PEG4-acid

N-Me-N-Bis(PEG4acid) possesses a molecular weight of 527.60 g/mol, which is 1.79-fold greater than that of the linear comparator Bis-PEG4-acid (294.30 g/mol) [1]. This difference arises from the branched architecture, which effectively doubles the PEG4 content per molecule while maintaining a single tertiary amine conjugation hub. Each PEG4 arm spans approximately 17 atoms (4 ethylene glycol units plus a propanoic acid terminus), providing a total spacer reach of approximately 34 atoms between terminal carboxylates, compared to approximately 17 atoms for linear Bis-PEG4-acid . The increased molecular weight and arm length translate to a larger hydrodynamic radius, which can reduce the propensity for PROTAC aggregation and influence ternary complex geometry in cellular assays .

PROTAC linker design molecular weight spacer length

Lipophilicity and Polar Surface Area: N-Me-N-Bis(PEG4acid) vs. Linear Bis-PEG4-acid

N-Me-N-Bis(PEG4acid) exhibits a predicted LogP of –4.2 and a topological polar surface area (tPSA) of 152 Ų, based on its PubChem entry (CID 102514870) . In contrast, linear Bis-PEG4-acid (CID 11637909) has a substantially higher predicted LogP of –1.4 and a smaller tPSA of 112 Ų [1]. The 2.8-unit lower LogP indicates markedly greater hydrophilicity for the branched N-Me compound, attributable to the doubled PEG4 content and the tertiary amine, which contributes additional hydrogen bond acceptor capacity (13 HBA for N-Me-N-Bis(PEG4acid) vs. 8 HBA for Bis-PEG4-acid) [1]. The 40 Ų larger tPSA further predicts reduced passive membrane permeability for PROTACs constructed with this linker, a property that can be advantageous for minimizing off-target intracellular accumulation or disadvantageous depending on the target protein's subcellular localization .

LogP polar surface area drug-like properties

Ionization State and Salt Formation: N-Me-N-Bis(PEG4acid) vs. NH-bis(PEG4-acid)

The central nitrogen in N-Me-N-Bis(PEG4acid) is a tertiary amine (N-methyl), which lacks an ionizable N–H proton and remains uncharged across the physiological pH range (pH 4–8), with the only ionizable groups being the two terminal carboxylic acids (predicted pKa 3.97 ± 0.10) [1]. In contrast, the closest branched analog NH-bis(PEG4-acid) (CAS 2055041-59-1, MW 513.58) contains a secondary amine (pKa ~8–9) that is partially protonated at physiological pH, introducing a positive charge that can influence both aqueous solubility and non-specific electrostatic interactions with negatively charged biomolecules . The tertiary amine in N-Me-N-Bis(PEG4acid) further enables formation of a stable hydrochloride (HCl) salt (commercially available as BP-22821), which enhances handling, weighing accuracy, and dissolution rate without altering the linker's charge state after conjugate formation .

amine ionization salt formation pH-dependent solubility

DMSO Solubility: N-Me-N-Bis(PEG4acid) Solubility Profile vs. Linear Bis-PEG4-acid

Linear Bis-PEG4-acid exhibits a quantified DMSO solubility of 300 mg/mL (1,019.37 mM) with sonication, as reported by multiple vendors [1]. For N-Me-N-Bis(PEG4acid), quantitative DMSO solubility data are not explicitly reported by vendors; however, the compound is described as a viscous liquid at ambient temperature with recommendations to warm to 37 °C and sonicate to aid dissolution [2]. The standard stock solution preparation table provided by GLPBio indicates that the compound can be prepared at concentrations up to at least 10 mM in DMSO (5.28 mg/mL), with higher concentrations requiring batch-specific solubility verification [2]. The 1.79-fold higher molecular weight and 36% larger TPSA predict that N-Me-N-Bis(PEG4acid) will have lower molar solubility in DMSO compared to Bis-PEG4-acid, but its enhanced hydrophilicity (ΔLogP –2.8) may confer superior aqueous solubility, a trade-off relevant to in vitro assay conditions .

solubility stock solution preparation DMSO

Optimal Application Scenarios for N-Me-N-Bis(PEG4acid) Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Extended, Charge-Neutral Spacer Arms with Dual Terminal Carboxylic Acids

N-Me-N-Bis(PEG4acid) is the preferred linker when a PROTAC design requires approximately 34-atom separation between E3 ligase and target-protein ligands without introducing a pH-dependent cationic charge. The tertiary amine core remains neutral at physiological pH, unlike the secondary amine analog NH-bis(PEG4-acid), which can acquire a partial positive charge that may interact non-specifically with acidic protein surfaces or nucleic acids . The 1.79-fold greater molecular weight relative to linear Bis-PEG4-acid provides extended reach while maintaining a single conjugation hub, reducing the synthetic complexity of constructing branched PROTAC architectures from two sequential linear linkers [1].

Aqueous-Phase Bioconjugation of Hydrophobic Warheads Where Enhanced Linker Hydrophilicity Is Critical

With a predicted LogP of –4.2—substantially lower than the –1.4 of linear Bis-PEG4-acid—N-Me-N-Bis(PEG4acid) imparts greater hydrophilicity to PROTAC conjugates, which can prevent aggregation and precipitation of constructs incorporating hydrophobic target-protein ligands (e.g., kinase inhibitors) in aqueous assay buffers . The 36% larger TPSA (152 vs. 112 Ų) and 5 additional hydrogen bond acceptor sites further enhance water solubility, making this linker particularly suitable for PROTACs targeting cytosolic proteins where aqueous solubility is a known bottleneck in dose–response studies [1].

Large-Scale or Automated PROTAC Synthesis Requiring Accurate Weighing of Sub-Milligram Linker Quantities

The commercial availability of N-Me-N-Bis(PEG4acid) as a hydrochloride (HCl) salt (purity ≥98%) facilitates accurate weighing of small masses (5–50 mg) on analytical balances by reducing electrostatic charging and hygroscopicity common to free-base PEG-amines . The HCl salt form also enhances dissolution rate in polar aprotic solvents (DMSO, DMF, DCM), enabling reliable preparation of 10–50 mM stock solutions for automated liquid-handling platforms used in high-throughput PROTAC library construction [1].

Comparative Linker Structure–Activity Relationship (SAR) Studies in PROTAC Degrader Optimization

N-Me-N-Bis(PEG4acid) serves as a critical comparator in linker SAR campaigns, where its branched, charge-neutral architecture is systematically tested against linear Bis-PEG4-acid (shorter, less hydrophilic) and NH-bis(PEG4-acid) (branched but ionizable) to isolate the contributions of linker length, hydrophilicity, and charge state to degradation potency (DC₅₀), maximum degradation (Dₘₐₓ), and ternary complex cooperativity . The quantifiable differences in MW (527.60 vs. 294.30 vs. 513.58), LogP (–4.2 vs. –1.4), and TPSA (152 vs. 112 Ų) provide a well-defined parameter space for correlating linker physicochemical properties with cellular degradation outcomes [1].

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